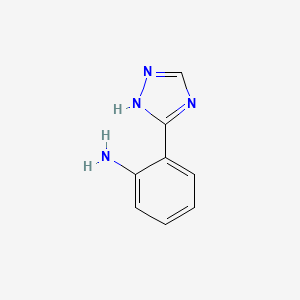

2-(1H-1,2,4-triazol-5-yl)aniline

概要

説明

2-(1H-1,2,4-triazol-5-yl)aniline is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their potential as anticancer agents . These compounds have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

Given the potential interaction with the aromatase enzyme, it’s plausible that this compound could influence the estrogen biosynthesis pathway .

Pharmacokinetics

The ability of triazole derivatives to form hydrogen bonds can potentially improve their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that 2-(1H-1,2,4-triazol-5-yl)aniline could potentially have similar effects.

Action Environment

It’s known that the compound should be stored in a refrigerator and under an inert atmosphere . This suggests that temperature and exposure to oxygen could potentially affect the stability and efficacy of the compound.

生化学分析

Biochemical Properties

2-(1H-1,2,4-triazol-5-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aromatase, an enzyme involved in the biosynthesis of estrogens. The interaction between this compound and aromatase can inhibit the enzyme’s activity, thereby affecting estrogen levels in the body . Additionally, this compound can form hydrogen bonds with different targets, enhancing its pharmacokinetic and pharmacological properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound exhibits cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with aromatase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can result in decreased estrogen production, which is beneficial in treating estrogen-dependent cancers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes influence the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can affect its therapeutic efficacy and toxicity . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery to target sites.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall therapeutic effects.

生物活性

2-(1H-1,2,4-triazol-5-yl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential as an antifungal and anticancer agent, focusing on recent studies that highlight its mechanisms of action and efficacy.

Chemical Structure

The compound features a triazole ring fused to an aniline moiety, which is significant for its biological activity. The structural formula can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antifungal properties. For instance, a study reported the synthesis of several triazole derivatives that showed significant inhibition against various fungal strains, including Aspergillus niger and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0156 to 2.0 µg/mL, indicating strong antifungal activity .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.25 | Aspergillus fumigatus |

| 2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline | 0.125 | Candida albicans |

| Novel triazole derivatives | 0.0313 | Candida parasilosis |

Anticancer Potential

In addition to antifungal properties, this compound and its derivatives have been evaluated for anticancer activity. A study focusing on tyrosine kinase inhibitors identified these compounds as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is crucial in various cancers . Molecular docking studies suggested that these compounds bind effectively to the active site of EGFR, potentially blocking its activity and inhibiting tumor growth.

Case Study: In Silico Analysis of EGFR Inhibition

A molecular docking study assessed the binding affinity of various triazole derivatives to EGFR. The results indicated that certain modifications on the aniline ring significantly enhanced binding strength, with some derivatives showing lower binding energies compared to established inhibitors.

The biological activity of this compound can be attributed to several mechanisms:

Antifungal Mechanism:

- Chitin Deacetylase Inhibition: Some derivatives have been shown to inhibit chitin deacetylases in fungi, disrupting cell wall integrity and leading to cell death .

Anticancer Mechanism:

科学的研究の応用

Medicinal Chemistry

Antibacterial Properties

The compound has demonstrated notable antibacterial activity, particularly against Staphylococcus aureus. Studies have shown that derivatives of 2-(1H-1,2,4-triazol-5-yl)aniline exhibit minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM against this pathogen . The introduction of various substituents on the aniline or triazole moieties can enhance this activity, making these compounds promising candidates for developing new antibacterial agents.

Antifungal Activity

Research indicates that triazole derivatives, including this compound, possess antifungal properties. For instance, molecular docking studies have identified such compounds as potent inhibitors of fungal chitin deacetylases, which are critical for fungal cell wall integrity . This suggests potential applications in treating fungal infections.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of related compounds. Studies have shown that certain triazole-aniline derivatives exhibit anticonvulsant activity comparable to standard treatments like Lamotrigine . This highlights the versatility of this compound in neurological applications.

Anti-inflammatory Applications

The compound has been identified as an anti-inflammatory agent through its ability to inhibit cyclooxygenase enzymes . This mechanism suggests potential uses in treating inflammatory diseases and conditions where modulation of the inflammatory response is beneficial.

Material Science

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of this compound make it a candidate for applications in organic electronics, particularly OLEDs. The triazole group contributes to the stability and efficiency of light-emitting materials . Research into the incorporation of this compound into OLED formulations could lead to advancements in display technologies.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical methods. Its reactivity allows for further modifications that can enhance its biological properties or tailor its functionalities for specific applications .

Case Studies and Research Findings

化学反応の分析

Hydrolysis and Ring Cleavage

The compound undergoes hydrolysis under acidic conditions, leading to structural modifications or ring cleavage. Studies on analogous compounds demonstrate that refluxing with 10% hydrochloric acid facilitates the removal of acyl groups and cleavage of heterocyclic rings . For example:

Reaction Conditions :

-

Reagents : 10% HCl

-

Temperature : Reflux

-

Products : Primary amines (e.g., 2-[(3-aminoalkyl)-1H-1,2,4-triazol-5-yl]anilines)

This pathway is critical for generating bioactive derivatives with anticonvulsant properties .

Substitution Reactions

The triazole ring participates in nucleophilic substitution, particularly at the NH position. Hydrazinolysis and alkylation reactions are prominent:

Examples :

-

Hydrazinolysis : Reaction with hydrazine hydrate replaces substituents, yielding anticonvulsant-active amines .

-

Alkylation : Treatment with alkyl halides under basic conditions produces N-alkylated triazole derivatives.

| Reactant | Conditions | Product | Source |

|---|---|---|---|

| Hydrazine | Reflux, acidic | Primary amines | |

| Methyl iodide | NaOH, DMF | N-Methyl-triazole derivative |

Acid-Base Reactions and Salt Formation

The aniline group reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications. For instance, analogous fluorinated derivatives form hydrochloride salts under mild conditions .

Example :

-

Reagent : HCl

-

Product : 2-(1H-1,2,4-triazol-5-yl)aniline hydrochloride

Diazotization and Azo Coupling

The aromatic amine undergoes diazotization, forming diazonium salts that couple with electron-rich aromatics (e.g., phenols) to yield azo dyes.

Reaction Pathway :

-

Diazotization : NaNO₂, HCl, 0–5°C → Diazonium salt

-

Coupling : Reaction with β-naphthol → Azo compound

While not explicitly documented for this compound, this pathway is well-established for aniline derivatives.

Pharmacologically Relevant Transformations

The compound’s derivatives exhibit notable bioactivity. For example:

-

Anticonvulsant Activity : Hydrazinolysis products show efficacy comparable to Lamotrigine in pentylenetetrazol seizure models .

-

Metabolism : Likely undergoes phase I (oxidation) and phase II (glucuronidation) metabolic reactions, similar to triazole-containing drugs.

| Reaction Type | Biological Effect | Reference Compound | Source |

|---|---|---|---|

| Hydrazinolysis | Anticonvulsant | Lamotrigine |

特性

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMHNGVJCDTDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392546 | |

| Record name | 2-(1H-1,2,4-triazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-58-5 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-1,2,4-triazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminophenyl)-1H-1,3,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。